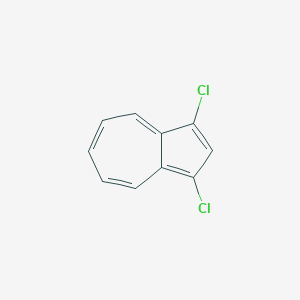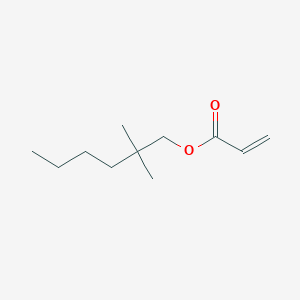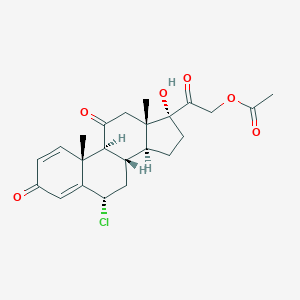
Chloroprednisone Acetate
Descripción general
Descripción
El acetato de cloroprednisona es un corticosteroide glucocorticoide sintético y un éster de corticosteroide. Es el éster 21-acetato de cloroprednisona. Este compuesto es conocido por sus propiedades antiinflamatorias y se utiliza en diversas aplicaciones médicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El acetato de cloroprednisona se sintetiza mediante la esterificación de la cloroprednisona con anhídrido acético. La reacción generalmente involucra el uso de un catalizador como la piridina para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones controladas de temperatura para garantizar la formación del éster acetato deseado .
Métodos de Producción Industrial: En entornos industriales, la producción de acetato de cloroprednisona implica procesos de esterificación a gran escala. Las materias primas, incluida la cloroprednisona y el anhídrido acético, se mezclan en grandes reactores. La reacción se monitorea y controla para mantener condiciones óptimas para la formación del éster. Después de que la reacción se completa, el producto se purifica mediante procesos de cristalización y filtración para obtener acetato de cloroprednisona de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El acetato de cloroprednisona experimenta varias reacciones químicas, que incluyen:
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en derivados reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo. La reacción generalmente se lleva a cabo en condiciones ácidas.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio. La reacción generalmente se realiza en condiciones anhidras.
Sustitución: Reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados:
Oxidación: Derivados oxidados del acetato de cloroprednisona.
Reducción: Derivados reducidos del acetato de cloroprednisona.
Sustitución: Derivados sustituidos del acetato de cloroprednisona.
Aplicaciones Científicas De Investigación
El acetato de cloroprednisona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: Se estudia por sus efectos en los procesos celulares y su potencial como herramienta para investigar las vías del receptor de glucocorticoides.
Medicina: Se utiliza en el desarrollo de fármacos antiinflamatorios y como compuesto modelo para estudiar la farmacocinética y la farmacodinamia de los corticosteroides.
Industria: Se emplea en la formulación de cremas y pomadas antiinflamatorias tópicas.
Mecanismo De Acción
El acetato de cloroprednisona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión lleva a la activación del receptor, que luego se transloca al núcleo y modula la expresión de genes específicos. Los cambios resultantes en la expresión génica conducen a los efectos antiinflamatorios e inmunosupresores del acetato de cloroprednisona. Los objetivos moleculares y las vías involucradas incluyen la inhibición de citocinas proinflamatorias y la supresión de la activación de las células inmunitarias .
Compuestos Similares:
Prednisona: Un corticosteroide con propiedades antiinflamatorias similares, pero sin la sustitución de cloro.
Dexametasona: Un corticosteroide más potente con un patrón de sustitución diferente en el núcleo esteroideo.
Hidrocortisona: Un corticosteroide de origen natural con efectos antiinflamatorios similares, pero menor potencia.
Unicidad del Acetato de Cloroprednisona: El acetato de cloroprednisona es único debido a su sustitución de cloro, lo que mejora sus propiedades antiinflamatorias en comparación con otros corticosteroides. Esta sustitución también afecta su farmacocinética y farmacodinamia, convirtiéndola en un compuesto valioso para aplicaciones médicas específicas .
Comparación Con Compuestos Similares
Prednisone: A corticosteroid with similar anti-inflammatory properties but without the chlorine substitution.
Dexamethasone: A more potent corticosteroid with a different substitution pattern on the steroid nucleus.
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory effects but lower potency.
Uniqueness of Chloroprednisone Acetate: this compound is unique due to its chlorine substitution, which enhances its anti-inflammatory properties compared to other corticosteroids. This substitution also affects its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific medical applications .
Propiedades
IUPAC Name |
[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17,20,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACDDTQBAFEERP-PLTZVPCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)C=CC34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043077 | |
| Record name | Chloroprednisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14066-79-6 | |
| Record name | Chlorprednisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14066-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroprednisone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topilan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroprednisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroprednisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROPREDNISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z243A6BHCS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



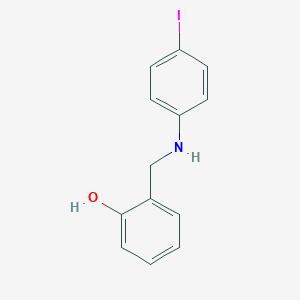

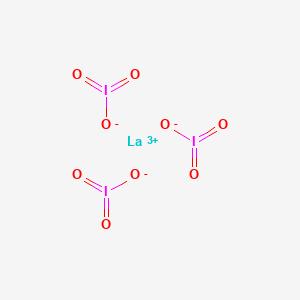
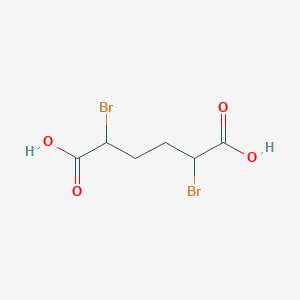
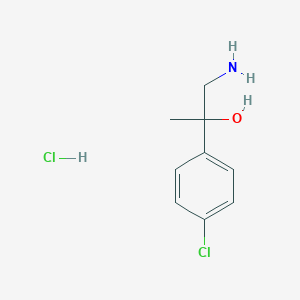
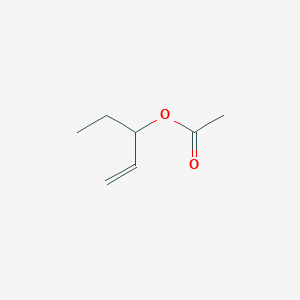
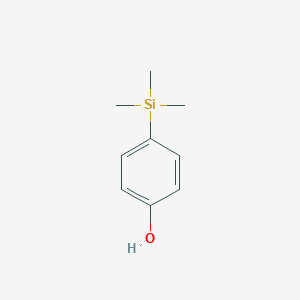
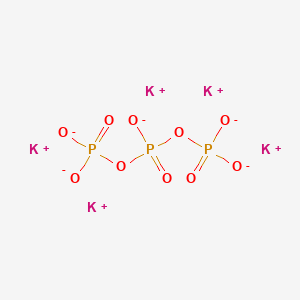
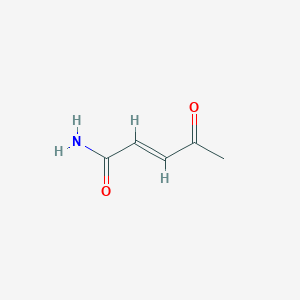
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)

